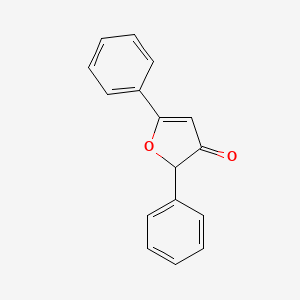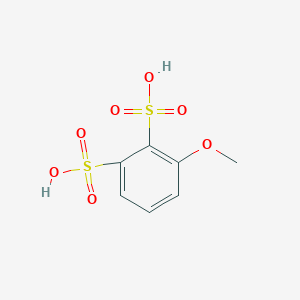
3-(2-Nitrophenyl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitrophenyl)propanehydrazide is an organic compound with the molecular formula C9H11N3O3 It is characterized by the presence of a nitrophenyl group attached to a propanehydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)propanehydrazide typically involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(2-Nitrophenyl)propanehydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: 3-(2-Aminophenyl)propanehydrazide.
Substitution: Various substituted hydrazides.
Condensation: Hydrazones.
科学的研究の応用
3-(2-Nitrophenyl)propanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(2-Nitrophenyl)propanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
3-(2-Nitrophenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
2-Nitrobenzaldehyde: Precursor in the synthesis of 3-(2-Nitrophenyl)propanehydrazide.
3-(2-Aminophenyl)propanehydrazide: Reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a hydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
34547-22-3 |
|---|---|
分子式 |
C9H11N3O3 |
分子量 |
209.20 g/mol |
IUPAC名 |
3-(2-nitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11N3O3/c10-11-9(13)6-5-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6,10H2,(H,11,13) |
InChIキー |
OZTAQIWRMROXDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCC(=O)NN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



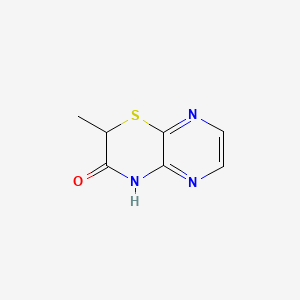
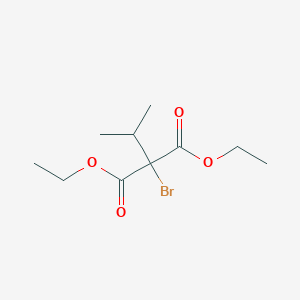
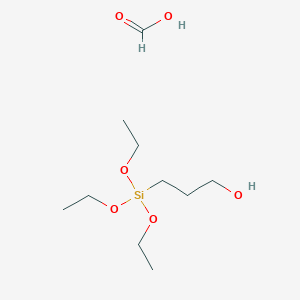
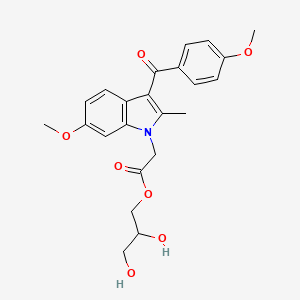
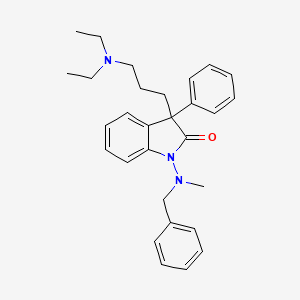
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
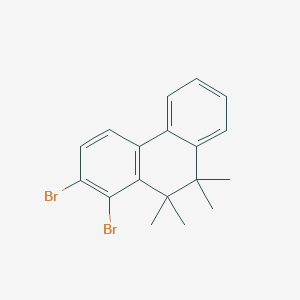

![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
